molecular formula C7H6FN3O B2468369 (3-Azido-4-fluorophenyl)methanol CAS No. 1659311-01-9

(3-Azido-4-fluorophenyl)methanol

Cat. No. B2468369
CAS RN: 1659311-01-9
M. Wt: 167.143
InChI Key: JGVCSOYVGRQLOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(3-Azido-4-fluorophenyl)methanol” were not found, organic azides, in general, have been synthesized using various methods . For instance, the Staudinger reduction of aryl azides by applying phosphines is commonly used to prepare anilines, where the aryl azide serves as a stable precursor for amines .


Molecular Structure Analysis

The molecular structure of “(3-Azido-4-fluorophenyl)methanol” consists of a phenyl ring with fluorine and azido substituents, and a methanol group. The molecular weight is 167.143.


Chemical Reactions Analysis

Organic azides, such as “(3-Azido-4-fluorophenyl)methanol”, are known for their versatile chemistry. They can undergo functional group transformations such as 1,3-dipolar cycloaddition, Staudinger ligation, or C–H bond amination . The azido group readily undergoes functional group transformations .

Scientific Research Applications

Click Chemistry and 1,2,3-Triazole Synthesis

The azide group in “(3-Azido-4-fluorophenyl)methanol” participates in the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction yields 1,2,3-triazoles, which are versatile building blocks in medicinal chemistry, materials science, and bioconjugation .

Nitrene-Based Polymer Crosslinking

Upon thermal activation or photolysis, organic azides release nitrogen, producing highly reactive nitrenes. These nitrenes efficiently crosslink polymers, altering their physical properties. Applications include enhancing membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials

Organic azides, due to their nitrogen release during scission reactions, serve as highly energetic materials. Researchers explore their use in propellants, explosives, and pyrotechnics .

Synthesis of Heterocycles

Organic azides have been instrumental in synthesizing heterocycles. For instance, they contribute to the formation of pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines .

Thermoset Polymers

Multivalent organic azides find applications in thermoset polymers. By crosslinking polymer chains, they enhance material strength, chemical resistance, and thermal stability .

Medicinal Chemistry

While specific studies on “(3-Azido-4-fluorophenyl)methanol” are limited, its azide functionality could be explored for targeted drug delivery, bioconjugation, or as a precursor for bioactive compounds .

Future Directions

Organic azides, such as “(3-Azido-4-fluorophenyl)methanol”, have potential applications in various fields, including organic and bioorganic chemistry, material science, and supramolecular chemistry . They can be used as cross-linkers in material sciences .

properties

IUPAC Name

(3-azido-4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCSOYVGRQLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azido-4-fluorophenyl)methanol

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